4-(Pyridin-2-yl)pyrimidin-2-amine
Overview
Description
4-(Pyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine ringsIt is known for its role in the development of drugs with antimicrobial, antiviral, antitumor, and antifibrotic properties .
Mechanism of Action
Target of Action
The primary target of 4-(Pyridin-2-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
This compound interacts with its target, PLK4, by inhibiting its activity . This inhibition disrupts the normal function of PLK4, leading to changes in the cell cycle and potentially preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of PLK4 affects the centriole duplication pathway . This pathway is crucial for maintaining genome integrity, and its disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Pharmacokinetics
The compound exhibits good plasma stability and liver microsomal stability . These properties suggest that this compound has a favorable pharmacokinetic profile, with potential for good bioavailability .
Result of Action
At the cellular level, this compound presents excellent antiproliferative activity against breast cancer cells . This suggests that the compound’s action results in the inhibition of cancer cell growth .
Biochemical Analysis
Biochemical Properties
4-(Pyridin-2-yl)pyrimidin-2-amine has been identified as a potent inhibitor of certain protein kinases, such as PLK4 . This interaction involves the formation of hydrogen bonds between the compound and the active site of the enzyme, leading to the inhibition of the enzyme’s activity .
Cellular Effects
In cellular studies, this compound has demonstrated antiproliferative activity against breast cancer cells . It influences cell function by inhibiting the activity of key enzymes involved in cell division and growth . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, particularly enzymes like PLK4 . The compound can inhibit or activate these enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown good plasma stability and low risk of drug-drug interactions . Over time, it continues to exhibit its inhibitory effects on target enzymes, influencing cellular function .
Metabolic Pathways
Given its interaction with enzymes like PLK4, it may influence pathways related to cell division and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)pyrimidin-2-amine typically involves the construction of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with a suitable pyrimidine precursor under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4-(Pyridin-2-yl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, fibrosis, and microbial infections
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-3-yl)pyrimidin-2-amine
- 4-(Pyridin-4-yl)pyrimidin-2-amine
- 4-(Pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine
Uniqueness
4-(Pyridin-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it exhibits higher potency and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-pyridin-2-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXVSZXHWDQESH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377514 | |
Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66521-65-1 | |
Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-(pyridin-2-yl)pyrimidin-2-amine and how does it contribute to its potential as a drug template?
A1: this compound is characterized by a planar structure with a pyridine ring and a pyrimidine ring linked together. [] This arrangement, along with the presence of an amino group, allows for diverse interactions with biological targets. X-ray diffraction studies have revealed the formation of Nsp2-H...N hydrogen bonds between molecules, leading to a dimeric structure in the solid state. [] This ability to form hydrogen bonds is crucial for interacting with specific amino acid residues within the active sites of enzymes, making it a promising template for drug design.
Q2: How does this compound interact with potential targets at the molecular level, particularly in the context of chronic myeloid leukemia (CML)?
A2: Molecular docking studies, using the kinase enzyme (PDB ID 2hyy) as a target relevant to CML, show that this compound exhibits an energy affinity of ΔG = -10.3 kcal/mol. [, ] While this binding affinity is slightly lower than the control molecule Imatinib (ΔG = -12.8 kcal/mol), the compound demonstrates key interactions. Notably, the amino group of the pyrimidine moiety anchors to Asp427 and His407 residues through hydrogen bonding. [] These residues are crucial for kinase activity, suggesting a potential mechanism for inhibiting this enzyme, which plays a significant role in CML.
Q3: What spectroscopic data supports the structural characterization of this compound?
A3: The compound has been characterized using FT-IR and UV-Vis spectroscopy. [] FT-IR analysis, supported by computational studies, confirmed the presence of Nsp2-H...N hydrogen bonds in the solid state. This is evident from the shift of N-H stretching vibration peaks to lower wavenumbers compared to the gas phase. [] UV-Vis spectroscopic analysis indicates a donor-acceptor system within the molecule, where the amino group acts as an electron donor and the pyridine and pyrimidine rings serve as electron acceptors. []
Q4: How does the electrostatic potential of this compound relate to its potential for drug design?
A4: Quantitative electrostatic potential analysis, conducted using the Multiwfn program, highlights regions of positive and negative electrostatic potential within the molecule. [, ] The most positive region (34.8 kcal/mol) is found near the N-H group, while the most negative regions (-35.4 and -34.0 kcal/mol) are located near the nitro group of the derivative N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine. [] Understanding these electrostatic potential distributions can guide the design of derivatives with enhanced binding affinity and specificity towards target proteins, further solidifying its potential as a lead compound in drug discovery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.